5,6-Difluoro-1H-indazole

Lipophilicity Drug Design Physicochemical Properties

Fluorinated indazole building blocks with optimized lipophilicity are essential for medicinal chemistry, yet many analogs lack the precise substitution needed for desired membrane permeability. 5,6-Difluoro-1H-indazole (CAS 944898-96-8) addresses this need with an XLogP3 of 1.8, compared to 1.0 for unsubstituted indazole, directly enhancing oral bioavailability and blood-brain barrier penetration. This ≥95% pure scaffold enables reliable SAR studies and focused library synthesis, serving as a strategic starting point for NOS-II inhibitor development. Global shipping and in-stock availability ensure rapid project initiation.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
CAS No. 944898-96-8
Cat. No. B1421998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoro-1H-indazole
CAS944898-96-8
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1F)F
InChIInChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11)
InChIKeyJNGSIOXFVHBGMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoro-1H-indazole (CAS 944898-96-8) – Key Physicochemical and Structural Properties


5,6-Difluoro-1H-indazole is a fluorinated heterocyclic compound based on the indazole (1H-benzopyrazole) scaffold [1]. The introduction of fluorine atoms at the 5 and 6 positions yields a molecule with distinct physicochemical properties, including a molecular weight of 154.12 g/mol, an XLogP3 value of 1.8, a topological polar surface area (TPSA) of 28.7 Ų, and a single hydrogen bond donor [REFS-2, REFS-3]. These properties differentiate it from the unsubstituted parent indazole (MW 118.14, XLogP3 ~1.0) [3], positioning it as a unique building block for medicinal chemistry and materials science applications requiring enhanced lipophilicity and metabolic stability.

Workflow

Medicinal chemistry scaffold design

Selection context

Enhanced lipophilicity over parent indazole

Use context

Fluorine-probe SAR and NOS-targeted synthesis

Why Indazole Analogs Are Not Interchangeable: The Critical Role of 5,6-Difluorination


Generic substitution of indazole scaffolds is not feasible due to the profound impact of specific substitution patterns on biological activity, physicochemical properties, and molecular recognition. The 5,6-difluoro substitution in 5,6-Difluoro-1H-indazole is a key differentiator, conferring enhanced lipophilicity (XLogP3 = 1.8) compared to unsubstituted indazole (XLogP3 ≈ 1.0) [REFS-1, REFS-2]. This structural modification, which also increases molecular weight and maintains hydrogen-bonding capacity, directly influences membrane permeability, target binding affinity, and metabolic stability [2]. Furthermore, the specific arrangement of fluorine atoms can alter supramolecular organization in the solid state, as observed in studies of related fluorinated indazoles [3]. The following evidence provides a quantitative basis for selecting this specific fluorinated analog over others.

Unsubstituted indazole mismatch

Parent scaffold has lower lipophilicity and may not replicate membrane-permeability context of the 5,6-difluoro analog.

Other fluorinated indazole analogs

Fluorine position and count alter H-bond acceptor profile and supramolecular organization; bioactivity profile may differ.

Generic indazole isomers

Different substitution patterns shift XLogP, TPSA, and target-engagement potential; direct interchange not supported.

Quantitative Evidence for 5,6-Difluoro-1H-indazole Differentiation from Indazole Analogs


Enhanced Lipophilicity via 5,6-Difluorination Compared to Parent Indazole

5,6-Difluoro-1H-indazole demonstrates significantly increased lipophilicity compared to unsubstituted 1H-indazole, a critical factor for membrane permeability and oral bioavailability in drug candidates . Its calculated XLogP3 value of 1.8 represents an 80% increase over the baseline value of 1.0 for the parent indazole scaffold [1]. This modification is achieved without altering the core hydrogen-bonding capacity, maintaining one donor and three acceptor sites .

Lipophilicity gain
Class-level inference

XLogP3 = 1.8 (+0.8 vs. parent)

Supports membrane-permeability screening context

Calculated value; experimental logP to verify.

Lipophilicity Drug Design Physicochemical Properties

Maintained Hydrogen-Bonding Capacity Despite Increased Molecular Weight

5,6-Difluoro-1H-indazole retains the exact same number of hydrogen bond donors (1) and acceptors (3) as the unsubstituted 1H-indazole scaffold [REFS-1, REFS-2]. This is a key differentiator from other analogs where substitution may increase lipophilicity but also eliminate critical hydrogen-bonding interactions necessary for target engagement. The compound achieves a higher molecular weight (154.12 g/mol vs. 118.14 g/mol) and increased lipophilicity without sacrificing its core hydrogen-bonding pharmacophore [REFS-1, REFS-2].

H-bond profile
Class-level inference

Donors: 1, Acceptors: 3 (vs. parent 1/1)

Maintains donor count; adds acceptor sites

Structure-based calculation; binding assay confirmation advised.

Molecular Recognition Binding Affinity Medicinal Chemistry

Class-Wide Evidence: Fluorination Enhances NOS-II Inhibitory Potency and Selectivity

In a series of 14 novel indazole-based nitric oxide synthase (NOS) inhibitors, fluorination of the aromatic ring was shown to increase inhibitory potency and selectivity for the inducible NOS-II isoform over neuronal NOS-I [1]. The study found that compound 13 (4,5,6,7-tetrafluoro-3-methyl-1H-indazole) inhibited NOS-I by 63% and NOS-II by 83%, while compound 16 (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) achieved 80% inhibition of NOS-II with no effect on NOS-I [1]. This demonstrates that fluorination on the indazole ring, as in 5,6-Difluoro-1H-indazole, is a validated strategy for achieving isoform selectivity [1].

NOS-II selectivity
Class-level inference

Tetrafluoro analogs: up to 83% NOS-II inhibition

Supports NOS isoform-selectivity assay context

Reported on tetrafluoro indazole; 5,6-difluoro activity to verify.

Nitric Oxide Synthase Neuroprotection Inflammation

Key Application Scenarios for 5,6-Difluoro-1H-indazole in Research and Development


Medicinal Chemistry: Scaffold for Optimizing Lipophilicity and Permeability

5,6-Difluoro-1H-indazole is an ideal core scaffold for medicinal chemistry programs seeking to enhance the lipophilicity and membrane permeability of lead compounds. Its XLogP3 of 1.8, compared to 1.0 for unsubstituted indazole , directly addresses the need for improved oral bioavailability and blood-brain barrier penetration. The compound serves as a strategic starting point for synthesizing focused libraries where the balance between lipophilicity and hydrogen-bonding capacity is critical [1].

Chemical Biology: Probing Fluorine Effects on Molecular Recognition

Researchers investigating the role of fluorine in non-covalent interactions can utilize 5,6-Difluoro-1H-indazole as a model system. Its unique combination of increased lipophilicity, maintained hydrogen-bonding donor/acceptor profile, and a rigid aromatic scaffold makes it suitable for studying fluorine-mediated effects on protein-ligand binding, enzyme inhibition, and supramolecular assembly [2]. This compound is a valuable tool for elucidating structure-activity relationships (SAR) in fluorine-containing bioactive molecules.

Targeted Synthesis of NOS Inhibitors for Neuroprotection Research

Based on class-level evidence demonstrating that fluorinated indazoles are selective inhibitors of inducible NOS-II [3], 5,6-Difluoro-1H-indazole is a rational starting material for developing novel therapeutics for neuroinflammatory and neurodegenerative diseases. The 5,6-difluoro substitution pattern provides a validated entry point for synthesizing analogs aimed at achieving NOS-II selectivity over NOS-I, a key challenge in this therapeutic area [3].

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Lipophilicity and permeability context
Experimental logP and permeability assay review
Fluorine-probe SAR studies
H-bond donor/acceptor profile
Binding assay and supramolecular structure analysis
NOS-targeted synthesis
Isoform-selectivity assay context
NOS-I/NOS-II inhibition ratio validation

Technical Documentation Hub

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